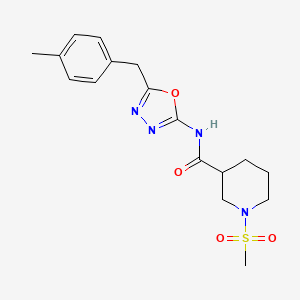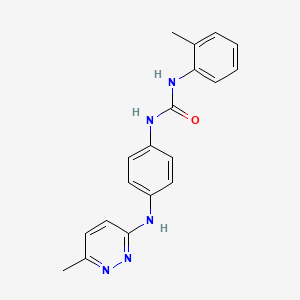![molecular formula C16H10BrN3O B2745501 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile CAS No. 476211-07-1](/img/new.no-structure.jpg)
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core, a bromophenyl group, and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.
Formation of Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-phenyl-3-oxopropanenitrile: Lacks the bromine substituent, which may affect its reactivity and applications.
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-bromophenyl)-3-oxopropanenitrile: Similar structure but with the bromine substituent in a different position, potentially altering its chemical properties.
Uniqueness
The presence of the bromophenyl group in 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile imparts unique reactivity and potential applications compared to its analogs. The specific positioning of the bromine atom can influence the compound’s electronic properties and its interactions with other molecules.
Properties
CAS No. |
476211-07-1 |
|---|---|
Molecular Formula |
C16H10BrN3O |
Molecular Weight |
340.18 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-11-5-3-4-10(8-11)15(21)12(9-18)16-19-13-6-1-2-7-14(13)20-16/h1-8,21H,(H,19,20)/b15-12- |
InChI Key |
CORBFYLQGOXTAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC=C3)Br)O)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide](/img/structure/B2745420.png)



![METHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2745424.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![Ethyl 3-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxylate](/img/structure/B2745441.png)
